Pasireotide

描述

属性

IUPAC Name |

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72)/t43-,46+,47+,48-,49+,50+,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZMNAABQBOLAK-DBILLSOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H66N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water. | |

| Record name | Pasireotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

396091-73-9 | |

| Record name | Pasireotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pasireotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclo[(2S)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-prolyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PASIREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H1T17066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pasireotide's Mechanism of Action on Corticotroph Tumors: An In-depth Technical Guide

Executive Summary: Pasireotide is a multi-receptor targeted somatostatin (B550006) analog (SSA) with a distinct mechanism of action that makes it an effective therapeutic agent for Cushing's disease, a condition caused by adrenocorticotropic hormone (ACTH)-secreting pituitary corticotroph tumors.[1][2][3] Unlike first-generation SSAs that primarily target somatostatin receptor subtype 2 (SSTR2), this compound exhibits a broad binding profile with a particularly high affinity for SSTR5, the predominant subtype expressed on corticotroph adenomas.[4][5][6][7] This high-affinity binding initiates a cascade of intracellular signaling events, primarily mediated by inhibitory G-proteins, leading to the suppression of ACTH synthesis and secretion, and inhibition of tumor cell proliferation.[6][8] This guide provides a comprehensive technical overview of this compound's receptor binding profile, downstream signaling pathways, and its effects on hormone secretion and tumor growth, supplemented with detailed experimental protocols and quantitative data.

Somatostatin Receptor Binding Profile

This compound's therapeutic efficacy is rooted in its unique binding affinity across the five somatostatin receptor subtypes. It binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5.[9][10] Its affinity for SSTR5 is approximately 40-fold higher than that of first-generation SSAs like octreotide (B344500), which is critical for its action on corticotroph tumors that overexpress this receptor subtype.

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (IC50, nmol/L) of this compound, the endogenous ligand somatostatin-14, and octreotide to human somatostatin receptor subtypes. A lower IC50 value indicates a higher binding affinity.[11]

| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |

| This compound | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |

| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |

| Data compiled from BenchChem technical guides.[11][12] |

Core Mechanism of Action: Intracellular Signaling Pathways

The binding of this compound to SSTRs on corticotroph tumor cells, predominantly SSTR5, triggers a series of intracellular events that collectively inhibit hormone secretion and cell growth.[6][13]

Primary Signaling Pathway:

-

G-Protein Activation: this compound binding activates inhibitory G-proteins (Gi/o).[12]

-

Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.[6][8]

-

cAMP Reduction: This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][8]

-

Downstream Effects: Reduced cAMP levels suppress pro-opiomelanocortin (POMC) gene transcription, the precursor to ACTH, and inhibit the exocytosis of ACTH-containing secretory vesicles.[6][14][15][16]

Other Modulated Pathways:

-

Ion Channel Regulation: SSTR activation modulates ion channels, leading to a decrease in calcium influx, which is a critical step for hormone secretion.[6][17]

-

MAPK and PTP Activation: this compound can also modulate the mitogen-activated protein kinase (MAPK) pathway and activate phosphotyrosine phosphatases (PTPs), which are implicated in the regulation of cell proliferation and the induction of apoptosis.[11]

-

Protein Kinase C Delta (PRKCD): Recent studies suggest that PRKCD mediates this compound's inhibitory effects on cell viability and ACTH secretion in corticotroph tumor cells.[14]

Visualization: this compound Signaling Pathway

References

- 1. csrf.net [csrf.net]

- 2. Pituitary-directed medical therapy with this compound for a corticotroph macroadenoma: pituitary volume reduction and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. Mechanism of Action of this compound – My Endo Consult [myendoconsult.com]

- 5. This compound treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of this compound Diaspartate? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Protein kinase C delta mediates this compound effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of proopiomelanocortin gene expression: an overview of the signaling cascades, transcription factors, and responsive elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Opposite regulation of pro-opiomelanocortin gene transcription by glucocorticoids and CRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Pasireotide's Somatostatin Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the somatostatin (B550006) receptor (SSTR) binding profile of Pasireotide, a multi-receptor targeted somatostatin analog. This compound's unique binding characteristics differentiate it from first-generation somatostatin analogs and are central to its clinical efficacy and safety profile. This document outlines its quantitative binding affinities, the experimental methodologies used for their determination, and the subsequent intracellular signaling cascades.

Quantitative Binding Affinity of this compound

This compound is characterized by its high binding affinity for four of the five somatostatin receptor subtypes, with a particularly high affinity for SSTR5.[1] This broad receptor binding profile is a key distinction from earlier somatostatin analogs, such as octreotide (B344500) and lanreotide, which primarily target SSTR2.[2] The binding affinities, typically expressed as IC50 (the concentration of a drug that inhibits a specific response by 50%) or Ki (the inhibition constant), are summarized in the tables below.

Table 1: Comparative Binding Affinities (IC50, nM) of this compound, Somatostatin-14, and Octreotide for the Five Human Somatostatin Receptor Subtypes [3]

| Compound | hSSTR1 (IC50 nM) | hSSTR2 (IC50 nM) | hSSTR3 (IC50 nM) | hSSTR4 (IC50 nM) | hSSTR5 (IC50 nM) |

| This compound (SOM230) | 9.3 ± 0.5 | 1.0 ± 0.05 | 1.5 ± 0.2 | >1000 | 0.16 ± 0.02 |

| Octreotide | >1000 | 0.9 ± 0.1 | 26 ± 2.0 | >1000 | 6.2 ± 0.8 |

| SRIF-14 | 2.5 ± 0.3 | 0.2 ± 0.02 | 1.2 ± 0.1 | 1.5 ± 0.2 | 0.4 ± 0.04 |

Table 2: Binding Affinities (Ki, nM) and Functional Activities (IC50, nM for cAMP inhibition) of Lanreotide and this compound [4]

| SSTR Subtype | Lanreotide Ki (nM) | This compound Ki (nM) | Lanreotide IC50 (cAMP, nM) | This compound IC50 (cAMP, nM) |

| SSTR1 | >1000 | 1.5 ± 0.2 | >1000 | 9.3 |

| SSTR2 | 0.25 ± 0.05 | 0.16 ± 0.02 | 0.3 | 0.5 |

| SSTR3 | 14.1 ± 2.1 | 0.5 ± 0.1 | 7.8 | 1.1 |

| SSTR4 | >1000 | >1000 | >1000 | >1000 |

| SSTR5 | 1.3 ± 0.1 | 0.06 ± 0.01 | 2.4 | 0.2 |

Note: Ki values represent the concentration of the drug that will bind to half of the receptors at equilibrium. IC50 values represent the concentration of the drug that is required for 50% inhibition of a biological function (in this case, cAMP production).[4]

Experimental Protocols for Determining Binding Affinity

The binding affinities of this compound to somatostatin receptors are typically determined using competitive radioligand binding assays. These assays quantify the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor.

General Methodology: Competitive Radioligand Binding Assay

1. Receptor Preparation:

-

Membranes are prepared from cells, such as CHO-K1 or HEK293 cells, that have been stably transfected to express a single human somatostatin receptor subtype.[1][3]

-

The cells are homogenized and then centrifuged to isolate the cell membranes which contain the receptors.[3]

2. Radioligand Selection:

-

A subtype-selective radioligand, for instance, an iodine-125 (B85253) (¹²⁵I)-labeled somatostatin analog, is selected for each SSTR subtype.[1]

3. Competitive Binding:

-

A fixed concentration of the selected radioligand is incubated with the prepared cell membranes.[1]

-

This incubation occurs in the presence of increasing concentrations of unlabeled this compound.[1]

4. Incubation:

-

The mixture is incubated to allow the binding process to reach a state of equilibrium.[1]

5. Separation of Bound and Free Ligand:

-

The assay is terminated by rapid filtration through glass fiber filters. This process separates the membranes with the bound radioligand from the unbound radioligand.[3]

-

The filters are then washed multiple times with an ice-cold wash buffer to eliminate any remaining unbound radioligand.[3]

6. Quantification of Bound Radioactivity:

-

The radioactivity that is retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter or a gamma counter.[1][3]

7. Data Analysis:

-

IC50 Determination: The data is plotted as the percentage of specific binding against the log concentration of this compound. A sigmoidal dose-response curve is then fitted to the data to determine the IC50 value.[3]

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. This equation also takes into account the concentration and the dissociation constant (Kd) of the radioligand.[3]

Signaling Pathways

Upon binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events.[3]

The binding of this compound to SSTRs leads to the activation of inhibitory G-proteins (Gi/o).[3] This activation results in the inhibition of adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] A reduction in cAMP levels affects various cellular processes, including hormone secretion and gene expression.[5]

Furthermore, this compound binding influences other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][5] These signaling cascades are involved in regulating cell proliferation, apoptosis, and survival.[5] The modulation of these pathways contributes to this compound's anti-proliferative effects and its ability to induce apoptosis.[3][5]

References

Downstream Signaling Pathways of Pasireotide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide is a multireceptor-targeted somatostatin (B550006) analog with a unique pharmacological profile, distinguishing it from first-generation somatostatin analogs like octreotide (B344500) and lanreotide.[1][2] Its therapeutic efficacy in conditions such as Cushing's disease and acromegaly stems from its ability to bind with high affinity to multiple somatostatin receptor subtypes (SSTRs), thereby modulating various downstream signaling pathways that control hormone secretion and cell proliferation.[3][4][5] This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Data Presentation

Table 1: Comparative Binding Affinities (IC50, nM) of this compound and Octreotide for Human Somatostatin Receptor Subtypes

| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |

| This compound | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |

| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |

Data compiled from multiple sources.[1][2][6]

Table 2: Functional Activity (IC50, nM) of this compound and Octreotide in cAMP Inhibition Assays

| Ligand | Cell Line | SSTR Subtype | IC50 (cAMP Inhibition, nM) |

| This compound | AtT20 | Endogenous | 0.055 |

| Octreotide | AtT20 | Endogenous | 0.47 |

| This compound | CHO-K1 | hSSTR1 | 9.3 |

| This compound | CHO-K1 | hSSTR2 | 0.5 |

| This compound | CHO-K1 | hSSTR3 | 1.1 |

| This compound | CHO-K1 | hSSTR5 | 0.2 |

Data compiled from multiple sources.[7][8]

Table 3: Effects of this compound on Hormone Secretion and Cell Viability

| Cell Line/Primary Cells | Parameter Measured | This compound Concentration | Observation |

| AtT-20/D16v-F2 | ACTH Secretion | 10 nM | ~16% inhibition |

| Primary Human GH-Secreting Pituitary Adenoma Cells | GH Secretion | 10 nM | ~37.1% average inhibition |

| AtT-20/D16v-F2 | Cell Viability | 10 nM | ~20% reduction |

Data compiled from published studies.[9]

Core Signaling Pathways of this compound

This compound exerts its cellular effects primarily through its interaction with SSTRs, which are G-protein coupled receptors (GPCRs).[10] The binding of this compound to these receptors, particularly SSTR1, SSTR2, SSTR3, and SSTR5, initiates a cascade of intracellular events.[11]

Inhibition of the Adenylyl Cyclase/cAMP Pathway

The most well-characterized downstream effect of this compound is the inhibition of the adenylyl cyclase (AC)/cyclic AMP (cAMP) pathway.[12] Upon binding to SSTRs, this compound activates inhibitory G-proteins (Gi/o).[6] The activated alpha subunit of the Gi/o protein directly inhibits the activity of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.[10] This decrease in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector.[10] The reduction in PKA activity leads to decreased phosphorylation of its target proteins, which are involved in hormone synthesis and secretion, as well as cell proliferation.[10]

Modulation of the MAPK/ERK Pathway

This compound has been shown to modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[10] SSTR activation by this compound can lead to the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[12] These phosphatases can dephosphorylate and inactivate key components of the MAPK cascade, including Raf, MEK, and ERK, thereby exerting anti-proliferative effects.[10][12] The inhibition of this pathway contributes to this compound's ability to induce cell cycle arrest and apoptosis in various cancer cells, including pituitary adenomas.[10]

Regulation of the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade involved in cell growth, metabolism, and survival that can be influenced by this compound.[10] Evidence suggests that this compound can inhibit the PI3K/Akt pathway in certain cell types, including pituitary and neuroendocrine tumor cells.[10] The precise mechanisms of this inhibition are still under investigation but may involve the activation of phosphatases that counteract PI3K activity, such as PTEN, or through crosstalk with other signaling pathways modulated by SSTRs. The inhibition of the PI3K/Akt pathway contributes to the anti-tumor and metabolic effects of this compound.[10]

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (IC50)

This protocol outlines a competitive binding assay to determine the affinity of this compound for SSTR subtypes.

1. Membrane Preparation:

-

Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

2. Competitive Binding Reaction:

-

In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14), and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).

-

Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Calculate the percentage of specific binding for each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[1]

cAMP Inhibition Assay for Determining Functional Potency (EC50)

This protocol describes a functional assay to measure the ability of this compound to inhibit adenylyl cyclase activity.

1. Cell Culture and Treatment:

-

Seed cells expressing the SSTR of interest in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.

2. cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

3. Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Calculate the cAMP concentration in each sample.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[7]

Western Blotting for ERK Phosphorylation

This protocol provides a general method for assessing the effect of this compound on the MAPK/ERK pathway.

1. Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities for p-ERK and total ERK and express the results as a ratio of p-ERK to total ERK.[13]

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability.

1. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 48-72 hours).

2. MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

3. Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

Conclusion

This compound's broad-spectrum activity on somatostatin receptors translates into a complex and multifaceted downstream signaling profile. Its primary mechanism of action involves the potent inhibition of the adenylyl cyclase/cAMP pathway, leading to reduced hormone secretion. Furthermore, its ability to modulate the MAPK/ERK and PI3K/Akt pathways underscores its anti-proliferative and pro-apoptotic effects. A thorough understanding of these intricate signaling networks is paramount for the continued development and optimization of this compound as a therapeutic agent for neuroendocrine disorders. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced cellular and molecular effects of this important drug.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. db.cngb.org [db.cngb.org]

- 4. This compound - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-a novel somatostatin receptor ligand after 20 years of use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

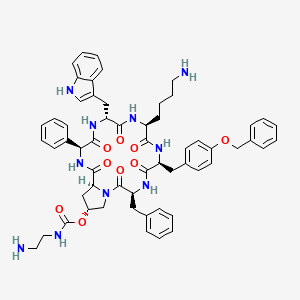

Molecular structure of Pasireotide

An In-depth Technical Guide to the Molecular Structure of Pasireotide

Introduction

This compound, also known by its research code SOM230, is a synthetic, long-acting multi-receptor targeted somatostatin (B550006) analog.[1][2][3] Developed by Novartis, it is approved for the treatment of Cushing's disease and acromegaly in patients for whom surgery is not an option or has not been curative.[4][5] Unlike first-generation somatostatin analogs such as octreotide (B344500) and lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), this compound exhibits a broader binding profile with high affinity for four of the five somatostatin receptor subtypes.[2][3] This unique characteristic underpins its distinct therapeutic efficacy and pharmacological properties. This guide provides a detailed examination of the molecular structure of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Molecular and Physicochemical Properties

This compound is a cyclic hexapeptide, meaning it is composed of six amino acid residues linked in a circular structure.[6][7] Specifically, it is a six-membered homodetic cyclic peptide, indicating the ring is formed solely by amide bonds.[7] The constituent amino acids are L-phenylglycine, D-tryptophan, L-lysine, O-benzylated L-tyrosine, L-phenylalanine, and a modified L-hydroxyproline.[6][7]

Chemical and Physical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is often used in its salt forms, such as diaspartate or pamoate, which affects its molecular weight.[2][5][8]

| Property | Value | Source(s) |

| Chemical Formula | C₅₈H₆₆N₁₀O₉ | [7][9][10] |

| Molecular Weight (Free Base) | 1047.21 g/mol | [2][10][11] |

| IUPAC Name | [(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | [4][7] |

| CAS Number (Free Base) | 396091-73-9 | [7][10] |

| Amino Acid Sequence | Cyclo[{4-(NH₂-C₂H₄-NH-CO-O-)Pro}-Phg-{D-Trp}-Lys-{Tyr(4-Bzl)}-Phe] | [11] |

| Appearance | White to off-white solid | [11] |

Three-Dimensional Structure

The three-dimensional conformation of this compound is crucial for its interaction with somatostatin receptors. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of this compound in complex with its target receptors, offering insights into its binding mechanism.

-

Structure of this compound-SSTR3 G protein complex: Available under PDB ID 8XIR .[12][13] These structures reveal a conserved recognition pattern for this compound within a distinct, extended binding pocket of the receptors.[12]

-

Cryo-EM structure of the this compound-bound SSTR5-Gi complex: Available under PDB ID 8ZCJ .[14] This structure helps to elucidate the molecular basis for this compound's preferential binding to SSTR5.[14]

These structural studies are fundamental for the rational design of next-generation, subtype-selective somatostatin analogs with improved therapeutic profiles.[12]

Mechanism of Action and Signaling Pathways

This compound functions as a somatostatin analog, mimicking the inhibitory effects of the endogenous hormone somatostatin.[15][16][17] It exerts its therapeutic effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[18]

Receptor Binding Affinity

A key feature of this compound is its multi-receptor binding profile. It binds with high affinity to SSTR subtypes 1, 2, 3, and 5, with a particularly high affinity for SSTR5.[2][3][18][19] This contrasts with first-generation analogs like octreotide, which are highly selective for SSTR2.[20][21] The high affinity for SSTR5 is critical for its efficacy in conditions like Cushing's disease, where corticotroph tumors often overexpress this receptor subtype.[19]

The binding affinities, expressed as the half-maximal inhibitory concentration (IC₅₀), are presented below. A lower IC₅₀ value indicates a higher binding affinity.[18][22]

| Ligand | SSTR1 (IC₅₀, nM) | SSTR2 (IC₅₀, nM) | SSTR3 (IC₅₀, nM) | SSTR4 (IC₅₀, nM) | SSTR5 (IC₅₀, nM) |

| This compound | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

| Octreotide | >1000 | 0.8 | 23 - 25 | >1000 | 6.3 |

| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |

(Data compiled from multiple sources[18][20])

Intracellular Signaling

The binding of this compound to its cognate SSTRs initiates a cascade of intracellular signaling events.[18] Activation of these receptors is coupled to inhibitory G-proteins (Gαi/o).[18] This leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[18][23]

-

Modulation of Ion Channels: this compound binding leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels.[6][24]

-

Regulation of Other Pathways: It also influences other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation and apoptosis.[18][23]

These signaling events culminate in the inhibition of hormone secretion (e.g., ACTH from pituitary corticotrophs, GH from somatotrophs), anti-proliferative effects, and the induction of apoptosis.[1][11][15][18]

References

- 1. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Pamoate | C81H82N10O15 | CID 11982961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. What is the mechanism of this compound Diaspartate? [synapse.patsnap.com]

- 16. thekingsleyclinic.com [thekingsleyclinic.com]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. benchchem.com [benchchem.com]

- 19. Mechanism of Action of this compound – My Endo Consult [myendoconsult.com]

- 20. benchchem.com [benchchem.com]

- 21. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. bloomtechz.com [bloomtechz.com]

- 24. benchchem.com [benchchem.com]

Pasireotide's Affinity for Somatostatin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and signaling mechanisms of pasireotide for the human somatostatin (B550006) receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5. This compound is a multi-receptor targeted somatostatin analog with a distinct binding profile that underpins its clinical efficacy in various neuroendocrine disorders.[1] This document details the quantitative binding affinities, the experimental methodologies for their determination, and the subsequent intracellular signaling cascades initiated by receptor activation.

Quantitative Binding Affinity of this compound

This compound demonstrates high-affinity binding to four of the five somatostatin receptor subtypes, with a particularly high affinity for SSTR5.[2] Its binding profile is distinct from first-generation somatostatin analogs, such as octreotide (B344500).[2] The binding affinities, expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are summarized in the table below. Lower values are indicative of higher binding affinity.

| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR5 |

| This compound | IC50: 9.3 nM [1] Ki: 1.5 ± 0.2 nM [3] | IC50: 1.0 nM [1] Ki: 0.16 ± 0.02 nM [3] | IC50: 1.5 nM [1] Ki: 0.5 ± 0.1 nM [3] | IC50: 0.16 nM [1] Ki: 0.06 ± 0.01 nM [3] |

| Somatostatin-14 | IC50: 2.5 nM[2] | IC50: 0.7 nM[2] | IC50: 1.4 nM[2] | IC50: 0.2 nM[2] |

| Octreotide | IC50: >1000 nM[2] | IC50: 0.8 nM[2] | IC50: 23 nM[2] | IC50: 6.3 nM[2] |

Table 1: Comparative binding affinities (IC50/Ki, nM) of this compound, somatostatin-14, and octreotide for human somatostatin receptor subtypes.

Experimental Protocols for Determining Binding Affinity

The binding affinities of this compound to somatostatin receptors are typically determined through competitive radioligand binding assays. These assays quantify the ability of unlabeled this compound to displace a radiolabeled ligand from a specific SSTR subtype.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (IC50 and Ki) of this compound for a specific human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, or SSTR5).

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human SSTR subtype.[1][3]

-

Radioligand: A high-affinity, subtype-selective radiolabeled somatostatin analog, such as ¹²⁵I-[Tyr¹¹]-SRIF-14.[4][5]

-

Unlabeled Competitor: this compound.

-

Buffers:

-

Equipment:

-

Cell culture equipment.

-

Homogenizer and centrifuges.

-

96-well filter plates.

-

Scintillation counter.

-

Methodology:

-

Membrane Preparation:

-

Culture the specific SSTR-expressing cells to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer and determine the protein concentration.[3][5]

-

-

Competitive Binding Assay:

-

Perform the assay in 96-well plates.

-

To each well, add the cell membrane preparation, a fixed concentration of the radioligand (typically near its Kd), and varying concentrations of unlabeled this compound.[2][5]

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled somatostatin).[4]

-

Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[5]

-

-

Separation of Bound and Free Ligand:

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.[1]

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[4]

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

Upon binding to SSTR1, SSTR2, SSTR3, and SSTR5, this compound activates downstream intracellular signaling cascades. As G-protein coupled receptors (GPCRs), SSTRs primarily couple to inhibitory G-proteins (Gi/o).[2][3]

The activation of Gi/o proteins by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates gene expression and cellular processes such as hormone secretion and proliferation.[3]

Furthermore, this compound binding to SSTRs can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial in regulating cell growth, proliferation, and apoptosis.[2][6]

This compound's intracellular signaling cascade.

References

The Multi-Receptor Advantage: A Technical Guide to the Preclinical Pharmacodynamics of Pasireotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide (SOM230) is a second-generation, multi-receptor targeted somatostatin (B550006) analog that represents a significant advancement in the medical management of neuroendocrine disorders such as acromegaly and Cushing's disease.[1][2] Unlike first-generation somatostatin analogs (e.g., octreotide, lanreotide) that primarily target the somatostatin receptor subtype 2 (SSTR2), this compound exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[3][4][5] This comprehensive technical guide delves into the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to provide a thorough resource for the scientific community.

Core Mechanism of Action

This compound exerts its pharmacological effects by mimicking endogenous somatostatin, binding to SSTRs, which are G-protein coupled receptors.[6] This binding activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This cascade of events culminates in the suppression of hormone synthesis and secretion, as well as anti-proliferative effects through the induction of cell cycle arrest and apoptosis.[7][9] The unique, broad-spectrum binding profile of this compound is central to its potent and distinct therapeutic effects.[7]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of this compound's binding affinity and its inhibitory effects on hormone secretion.

Table 1: Comparative Somatostatin Receptor Binding Affinities (IC50, nM)

| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |

| This compound | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |

| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |

| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |

| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |

Data compiled from multiple sources.[5][8] IC50 values represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.

Table 2: In Vitro Inhibition of Hormone Secretion by this compound

| Cell Type/Model | Hormone | This compound Concentration | % Inhibition (Compared to Control) | Key Findings & Citations |

| Primary Human GH-Secreting Pituitary Adenoma Cells | Growth Hormone (GH) | 10 nM | Varies by tumor, potent inhibition observed | This compound's anti-secretory effect in somatotroph adenomas is comparable to octreotide, with some studies suggesting a primary role for SSTR2.[10] |

| Rat Pituitary Cells | Growth Hormone (GH) | IC50: 0.4 nM | 3- to 4-fold more potent than somatostatin and octreotide | This compound demonstrated higher potency in inhibiting GH-releasing hormone-stimulated GH release.[9] |

| Primary Human ACTH-Secreting Pituitary Adenoma Cells | Adrenocorticotropic Hormone (ACTH) | 10 nM | Significant inhibition | The inhibitory effect on ACTH secretion is primarily mediated by SSTR5, where this compound shows higher potency and efficacy than SSTR2-preferential agonists.[10] |

Table 3: In Vivo Effects of this compound in Animal Models

| Animal Model | Hormone/Parameter | Dosage and Administration | Effect | Key Findings & Citations |

| Rhesus Monkeys | Growth Hormone (GH) | Single-dose, ID50: 0.5 µg/kg | Similar initial GH inhibition to octreotide, but without the rapid rebound.[9] | This compound demonstrated a more sustained suppression of GH.[9] |

| Rhesus Monkeys | Insulin-like Growth Factor 1 (IGF-1) | Multiple doses over 30h | 53% reduction | Octreotide did not lower IGF-1 levels in the same model.[9] |

| Rats | Insulin-like Growth Factor 1 (IGF-1) | Single s.c. injection of LAR at 8 mg/kg | 49% reduction after 35 days | Octreotide LAR at the same concentration resulted in only a 9% reduction.[9] |

| Cats with Hypersomatotropism | Insulin-like Growth Factor 1 (IGF-1) | 0.03 mg/kg SC q12h for 3 days | Significant decrease in all subjects | This compound was well-tolerated and improved insulin (B600854) sensitivity.[11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are outlines of key experimental protocols used in the preclinical evaluation of this compound.

Radioligand Binding Assay for Receptor Affinity

This assay quantifies the binding affinity of this compound to different SSTR subtypes.

-

Receptor Preparation : Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human SSTR subtype.[8] This is achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptors.[8]

-

Competitive Binding : A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled somatostatin analog) is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation and Separation : The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.

-

Quantification : The radioactivity of the bound ligand is measured using a gamma counter.

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated from the resulting competition curve.[12] The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.[12]

In Vitro Hormone Secretion Assay

This protocol assesses the effect of this compound on hormone secretion from cultured cells.

-

Cell Culture : Primary pituitary adenoma cells from patients or relevant pituitary cell lines are cultured under standard conditions.

-

Drug Preparation and Treatment : this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then diluted in the cell culture medium to the desired final concentrations.[7] The culture medium is replaced with the this compound-containing medium or a vehicle control.[7]

-

Incubation : Cells are incubated with this compound for a specified duration (e.g., 24, 48, or 72 hours).[7]

-

Sample Collection : The cell culture supernatant (conditioned medium) is collected at the end of the treatment period.[7]

-

Hormone Quantification : The concentration of the hormone of interest (e.g., GH, ACTH) in the supernatant is measured using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis : The percentage inhibition of hormone secretion is calculated by comparing the hormone levels in the this compound-treated samples to the vehicle-treated control samples.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the in vitro effects of this compound.

Caption: this compound signaling pathway leading to inhibition of hormone secretion and anti-proliferative effects.

Caption: A typical experimental workflow for the in vitro analysis of this compound's effects on hormone secretion.

Conclusion

The preclinical pharmacodynamic profile of this compound reveals a potent, multi-receptor targeted somatostatin analog with a distinct advantage over its predecessors. Its high affinity for SSTR5, in addition to SSTR1, SSTR2, and SSTR3, translates to a broader and, in some cases, more potent inhibition of hormone hypersecretion, particularly in conditions like Cushing's disease where SSTR5 is highly expressed.[10][12] The comprehensive data from in vitro and in vivo preclinical models robustly support the clinical development and application of this compound for various neuroendocrine disorders. This technical guide provides a foundational understanding of this compound's mechanism of action and its preclinical characterization, serving as a valuable resource for ongoing research and drug development efforts in this field.

References

- 1. This compound - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. karger.com [karger.com]

- 10. Cell specific interaction of this compound: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Pasireotide's Effect on ACTH and GH Secretion: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide is a multi-receptor targeted somatostatin (B550006) analog that has demonstrated significant efficacy in the management of hormonal overproduction in neuroendocrine diseases, particularly Cushing's disease and acromegaly.[1][2] Unlike first-generation somatostatin analogs such as octreotide (B344500), which primarily target the somatostatin receptor subtype 2 (SSTR2), this compound exhibits a broader binding profile with high affinity for four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[3][4] Its particularly high affinity for SSTR5 is a key differentiator and is central to its potent inhibitory effects on Adrenocorticotropic Hormone (ACTH) secretion from pituitary corticotroph adenomas, which predominantly express this receptor subtype.[5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its inhibitory effects on hormone secretion by binding to and activating somatostatin receptors on the surface of pituitary adenoma cells.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by this compound, trigger a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase.[4] This, in turn, results in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP is a critical step that leads to the suppression of both hormone synthesis and secretion.[3][6] Furthermore, this compound's engagement with SSTRs can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, contributing to its anti-proliferative and pro-apoptotic effects on tumor cells.[4]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on somatostatin receptor binding and the secretion of ACTH and GH from both in vitro studies and clinical trials.

Table 1: Comparative Binding Affinities (IC50, nM) of this compound and Octreotide

| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |

| This compound | 9.3 | 1.0 | 1.5 | >100 | 0.16 |

| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |

This data highlights this compound's high affinity for SSTR5, being approximately 39-fold higher than that of octreotide.[4][7]

Table 2: In Vitro Effects of this compound on ACTH Secretion

| Cell Model | This compound Concentration | % Inhibition of ACTH Secretion (Compared to Control) | Key Findings & Citations |

| AtT-20 Mouse Pituitary Tumor Cells | 10 nM | ~16% | This compound significantly reduced ACTH secretion.[8] |

| AtT-20 Mouse Pituitary Tumor Cells | Not specified | Significant reduction | This compound inhibits basal and CRH-stimulated ACTH secretion.[9] |

| Primary Human Corticotroph Adenoma Cells | 1-100 nM | 10-70% reduction in cell proliferation | This compound demonstrated anti-proliferative effects.[9] |

| Primary Human Corticotroph Adenoma Cells | Not specified | Inhibition in ~50% of tested specimens | This compound appeared mostly superior to octreotide in potency and efficacy.[10] |

Table 3: Clinical Trial Data on this compound's Effect on ACTH and Cortisol in Cushing's Disease

| Study | This compound Dose | Duration | Key Outcomes |

| Phase III Study (B2305) | 600 µg or 900 µg twice daily | 6 months | Normalization of urinary free cortisol (UFC) in up to 25% of patients; median UFC decreased by ~50% by month 2.[5][11] |

| Real-world study | Not specified | 24.59 months (mean) | UFC decreased in 40.59% and normalized in 33.3% of patients; ACTH decreased by 9.16%.[12] |

| Retrospective study | Not specified | 8 months (median) | UFC decreased by 39%; Late-night salivary cortisol (LNSC) decreased by 23%.[13] |

Table 4: In Vitro and Clinical Trial Data on this compound's Effect on GH and IGF-1 in Acromegaly

| Study Type / Model | This compound Dose / Concentration | Duration | Key Outcomes |

| Phase II Clinical Trial | 200, 400, or 600 µg twice daily | 3 months | 27% of patients achieved biochemical response (GH ≤2.5 µg/L and normal IGF-I).[14] |

| Phase III Clinical Trial (C2305) | 40 mg or 60 mg LAR every 28 days | 12 months | 31% of patients on this compound LAR achieved biochemical control vs. 19% on octreotide LAR.[15] |

| Phase III Clinical Trial (PAOLA) | 40 mg or 60 mg LAR | 6 months | 15% (40 mg) and 20% (60 mg) of patients achieved biochemical control, compared to 0% in the control group (continued octreotide or lanreotide).[15] |

| Systematic Review & Meta-analysis | Various | 12 months | Pooled biochemical control rate was 26.50%; normalized IGF-1 in 36.27% and low GH in 34.76% of patients.[16] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's effects. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the study of this compound.

Primary Culture of Human Pituitary Adenomas

-

Tissue Collection and Preparation : Fresh pituitary adenoma tissue is aseptically obtained during surgery. The tissue is immediately placed in a sterile transport medium and washed with Hanks' Balanced Salt Solution (HBSS). It is then minced into small fragments of approximately 1 mm³.[17]

-

Enzymatic Dissociation : The minced tissue fragments are incubated in a dissociation solution containing enzymes such as dispase and collagenase in a shaking water bath at 37°C. The duration of incubation is optimized to achieve a single-cell suspension while maintaining cell viability.[17]

-

Cell Plating and Culture : The resulting cell suspension is filtered, washed, and resuspended in a complete culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics). Cells are then plated at a specific density in culture plates and maintained in a humidified incubator at 37°C with 5% CO₂.[18]

In Vitro Hormone Secretion Assay

-

Cell Seeding : Pituitary adenoma cells (either primary cultures or cell lines like AtT-20) are seeded into multi-well plates and allowed to adhere and stabilize for a designated period.[18]

-

Drug Preparation and Treatment : this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. This stock is then serially diluted in the culture medium to achieve the desired final concentrations. The culture medium is replaced with the medium containing different concentrations of this compound or a vehicle control.[17]

-

Incubation : The cells are incubated with this compound for a specified duration, which can range from a few hours to several days depending on the experimental endpoint (e.g., 4-6 hours for acute secretion studies or 24-72 hours for studies on hormone synthesis and cell viability).[17][18]

-

Sample Collection and Hormone Quantification : At the end of the incubation period, the cell culture supernatant is collected. The concentration of the hormone of interest (e.g., ACTH or GH) in the supernatant is measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[17]

-

Data Normalization : To account for variability in cell numbers between wells, hormone secretion levels are often normalized to the total cellular protein content or cell count in each well.[17]

Competitive Radioligand Binding Assay

-

Membrane Preparation : Membranes are prepared from cells or tissues expressing the somatostatin receptor subtypes of interest.

-

Assay Setup : The assay is typically performed in a multi-well plate format. Each well contains the cell membranes, a constant concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the unlabeled competitor drug (this compound).

-

Incubation : The mixture is incubated to allow the binding to reach equilibrium.

-

Separation and Detection : The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity bound to the membranes is quantified.

-

Data Analysis : The data is used to generate a competition curve, from which the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined.[4]

Perifusion Experiments for Dynamic Hormone Secretion

Perifusion is a dynamic in vitro technique that allows for the continuous flow of medium over cultured cells, enabling the study of pulsatile hormone secretion and the immediate cellular response to stimuli.[19]

-

Cell Preparation and Chamber Loading : Dispersed pituitary cells are mixed with a carrier matrix (e.g., Bio-Gel) and loaded into perifusion chambers.

-

System Setup : The chambers are integrated into a perifusion system where a continuous flow of fresh, oxygenated medium is maintained at a constant temperature.

-

Stimulation and Sample Collection : Test substances, such as this compound or releasing hormones, can be introduced into the medium flow in a pulsatile or continuous manner. The effluent from the chambers is collected in fractions at regular intervals.[20]

-

Hormone Analysis : The concentration of the secreted hormone in each fraction is measured by immunoassay to generate a high-resolution profile of hormone release over time.[21]

Conclusion

This compound's unique multi-receptor binding profile, particularly its high affinity for SSTR5, underlies its potent inhibitory effects on ACTH and GH secretion.[22][23] The comprehensive quantitative data from both preclinical and clinical studies robustly support its efficacy in the treatment of Cushing's disease and acromegaly. The detailed experimental protocols and visual diagrams provided in this technical guide serve as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding of this compound's mechanism of action and aiding in the design of future investigations in the field of neuroendocrinology.

References

- 1. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Cushing's Disease Uses, Side Effects, Dosage [medicinenet.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Effect of this compound on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein kinase C delta mediates this compound effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. A 12-month phase 3 study of this compound in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Real-life data on this compound in monotherapy or combined in active Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (SOM230) demonstrates efficacy and safety in patients with acromegaly: a randomized, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Efficacy and safety of this compound treatment in acromegaly: A systematic review and single arm meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Continuous perifusion of dispersed anterior pituitary cells: technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Perifusion model system to culture bovine hypothalamic slices in series with dispersed anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 22. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell specific interaction of this compound: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Anti-proliferative Effects of Pasireotide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pasireotide is a synthetic, multi-receptor targeted somatostatin (B550006) analog with significant potential in oncology research due to its potent anti-proliferative effects demonstrated across a variety of in vitro models.[1] Unlike first-generation somatostatin analogs such as octreotide (B344500), which primarily target somatostatin receptor subtype 2 (SSTR2), this compound exhibits a broad binding profile with high affinity for SSTR subtypes 1, 2, 3, and 5.[1][2] This multi-receptor engagement allows this compound to modulate a wider array of signaling pathways involved in cell proliferation, apoptosis, and hormone secretion, leading to direct and indirect anti-tumor activities.[1][3] This guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and detailed experimental protocols for evaluating the in vitro anti-proliferative effects of this compound.

Mechanism of Action: A Multi-faceted Approach to Tumor Inhibition

This compound exerts its anti-proliferative effects through a combination of direct and indirect mechanisms, primarily initiated by its binding to SSTRs on the cell surface.[1][4] This interaction activates inhibitory G-proteins (Gi/o), leading to a cascade of downstream signaling events that collectively inhibit cell growth and survival.[4]

Direct Effects:

-

Cell Cycle Arrest and Apoptosis: Activation of SSTRs, particularly SSTR2 and SSTR3, by this compound can directly induce cell cycle arrest, often in the G0/G1 phase, and promote programmed cell death (apoptosis).[1][5] This is a key mechanism for its direct anti-tumor activity.

-

Modulation of Key Signaling Pathways: this compound significantly inhibits critical pathways that regulate cell proliferation, growth, and survival.[1][6]

Indirect Effects:

-

Anti-Angiogenesis: this compound can inhibit the secretion of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[7] By impeding the formation of new blood vessels, this compound can restrict the supply of oxygen and nutrients to tumors, thereby hindering their growth.[3][7]

-

Inhibition of Growth Factor Secretion: The compound can suppress the secretion of various growth factors and hormones that may otherwise promote tumor proliferation.[6]

Signaling Pathway Visualization

The following diagram illustrates the primary signaling cascades modulated by this compound upon binding to somatostatin receptors.

Data Presentation: Quantitative In Vitro Effects

The superior anti-proliferative potential of this compound is primarily attributed to its broad receptor binding profile. The following tables summarize key quantitative data from various in vitro studies, comparing this compound to the first-generation analog octreotide and the endogenous ligand somatostatin-14.

Table 1: Comparative Receptor Binding Affinities (IC50, nM)

| Receptor Subtype | This compound | Octreotide | Somatostatin-14 | Reference(s) |

| SSTR1 | 9.3 | >1000 | 1.8 | [5][8] |

| SSTR2 | 1.0 | 2.0 | 0.4 | [5][8] |

| SSTR3 | 1.5 | 187 | 1.0 | [5][8] |

| SSTR5 | 0.16 | 22 | 0.6 | [5][8] |

Data compiled from studies using human cloned receptors.

Table 2: Comparative In Vitro Anti-proliferative and Signaling Effects

| Parameter | This compound | Octreotide | Cell/Tumor Model | Reference(s) |

| Inhibition of BrdU Incorporation | -36% ± 3% | -26% ± 3% | Human meningioma primary cultures | [5] |

| cAMP Inhibition (EC50, nM) via SSTR2 | ~58 | ~0.6 | GH12C1 cells | [8] |

| ERK Activation (EC50, nM) | 1.1 (SSTR1) | >1000 (SSTR1) | CHO-K1 cells | [2] |

| Cell Viability Reduction | Effective | Less Effective | Non-functioning pituitary adenomas | [7] |

Experimental Protocols

Standardized in vitro assays are crucial for the consistent evaluation of this compound's anti-proliferative effects. Below are detailed protocols for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the anti-proliferative effects of this compound in vitro.

Protocol 1: Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Selected cell line expressing relevant SSTRs

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound Pamoate stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., DMSO for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium (vehicle control).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.[4]

-

Reagent Addition: Add 10-20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.[4]

-

Signal Measurement: If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.[9]

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways like MAPK/ERK or PI3K/Akt.

Materials:

-

Cells cultured in 6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.[10]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[10]

-

Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[10]

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., overnight at 4°C).[10]

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound demonstrates significant and broad-spectrum anti-proliferative effects in vitro, which are largely attributable to its unique multi-receptor binding profile.[5] By targeting SSTR1, SSTR2, SSTR3, and SSTR5, it effectively modulates key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades, leading to cell cycle arrest and apoptosis.[1][6] Furthermore, its ability to inhibit angiogenesis adds another layer to its anti-tumor capabilities.[3][7] The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. This compound, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Pasireotide's Role in Inhibiting Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasireotide, a multi-receptor targeted somatostatin (B550006) analog, has demonstrated significant potential in the inhibition of angiogenesis, a critical process in tumor growth and metastasis. By binding with high affinity to several somatostatin receptor subtypes (SSTRs), particularly SSTR1, SSTR2, SSTR3, and SSTR5, this compound triggers a cascade of intracellular events that culminate in the suppression of key pro-angiogenic factors and pathways.[1][2] This technical guide provides an in-depth exploration of the mechanisms of action, experimental evidence, and relevant protocols detailing this compound's anti-angiogenic effects.

Mechanism of Action: Inhibition of Pro-Angiogenic Signaling

This compound's primary anti-angiogenic mechanism revolves around its ability to inhibit the secretion and function of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.[3][4] This inhibition is mediated through its interaction with SSTRs expressed on various cell types, including tumor cells and endothelial cells.

Upon binding to SSTRs, which are G-protein coupled receptors, this compound initiates several downstream signaling pathways:

-

Inhibition of the cAMP Pathway: Activation of SSTRs by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP signaling can subsequently downregulate the expression of genes involved in VEGF production.[4]

-

Modulation of the MAPK Pathway: this compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, a key regulator of cell proliferation and survival.[2] By modulating this pathway, this compound can impede the signaling cascades that promote endothelial cell proliferation and migration, essential steps in angiogenesis.

-

Phosphatase Activation: SSTR activation can also lead to the stimulation of protein tyrosine phosphatases, which can dephosphorylate and inactivate signaling molecules crucial for angiogenic pathways.

The culmination of these signaling events is a significant reduction in the bioavailability of VEGF and other pro-angiogenic factors, thereby creating an anti-angiogenic microenvironment.

Signaling Pathway Diagram

Quantitative Data on Anti-Angiogenic Effects

Multiple studies have quantified the anti-angiogenic effects of this compound. The following tables summarize key findings from in vitro and in vivo experiments.

Table 1: In Vitro Effects of this compound on VEGF Secretion and Cell Viability

| Cell Type | Treatment | Concentration | % Reduction in VEGF Secretion (Mean ± SEM) | % Reduction in Cell Viability (Mean ± SEM) | Reference |

| Non-Functioning Pituitary Adenoma (Responder Group) | This compound | 10-8 M | 31 ± 3.5 | 16 ± 2.1 | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 10-8 M | - | 26 ± 0.5 | [5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Octreotide | 10-8 M | - | 22 ± 0.5 | [5] |

Table 2: In Vivo Effects of this compound on Tumor Growth and Proliferation

| Animal Model | Tumor Type | Treatment | Dosage | Duration | % Tumor Growth Inhibition | % Reduction in Ki67-Positive Cells | Reference |

| MENX Rats (Female) | Pituitary Tumor | This compound | - | 56 days | 7.2 | 72 | [6] |

| MENX Rats (Male) | Pituitary Tumor | This compound | - | 56 days | -7 (increase) | 61.7 | [6] |

| TPC-1 Papillary Thyroid Carcinoma Xenograft | Thyroid Cancer | This compound LAR | 20mg/kg | 21 days | 36 | - | [7] |

| BCPAP Papillary Thyroid Carcinoma Xenograft | Thyroid Cancer | This compound LAR | 20mg/kg | 21 days | 22 | - | [7] |

Detailed Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Basement Membrane Extract (BME), such as Matrigel®

-

96-well culture plates

-

This compound

-

Vehicle control (e.g., DMSO)

-

Calcein AM (for fluorescence imaging)

-

Inverted microscope with imaging capabilities

Protocol:

-